molecular formula C14H18NO5P B3054935 Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate CAS No. 62514-90-3

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate

Cat. No.: B3054935
CAS No.: 62514-90-3
M. Wt: 311.27 g/mol
InChI Key: IQYFOIPYVGDPHE-UHFFFAOYSA-N
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Description

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate (CAS: 2241053-38-1) is an organophosphorus compound featuring a bicyclic isoindolinyl core with two ketone groups (1,3-dioxo) and an ethylphosphonate side chain.

Properties

IUPAC Name

2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO5P/c1-3-19-21(18,20-4-2)10-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYFOIPYVGDPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN1C(=O)C2=CC=CC=C2C1=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291851
Record name 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62514-90-3
Record name NSC78723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate typically involves the reaction of isoindoline-1,3-dione derivatives with diethyl phosphonate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoindoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Core Structure Functional Groups Molecular Formula
Target Compound (2241053-38-1) 1,3-Dioxo-isoindolinyl Ethylphosphonate C₁₄H₁₆NO₅P
Diethyl (3,5-dimethoxyphenyl)phosphonate (15) 3,5-Dimethoxyphenyl Ethylphosphonate, ketone C₁₃H₂₁O₆P
Diethyl ethylphosphonite (2651-85-6) Ethyl Phosphonite (P(III)) C₆H₁₅O₂P
Triethyl phosphonacetate (867-13-0) Ethoxycarbonylmethyl Ethylphosphonate, ester C₉H₁₉O₅P
Diethyl [2-(triethoxysilyl)ethyl]phosphonate (757-44-8) Triethoxysilylethyl Ethylphosphonate, silane C₁₂H₂₉O₆PSi

Key Observations :

  • The target compound’s isoindolinyl core distinguishes it from phenyl or aliphatic analogs (e.g., compounds 15 and 16 in ), offering enhanced π-conjugation.
  • Phosphonites (P(III), ) exhibit higher reactivity toward oxidation compared to phosphonates (P(V)) due to their lower oxidation state.
  • Silane-containing analogs () demonstrate improved thermal stability and adhesion properties, whereas the target compound’s solubility in polar solvents is likely superior.

Key Findings :

  • Methoxy-substituted phenylphosphonates (e.g., compound 15) display distinct aromatic proton signals in ¹H NMR, reflecting electron-donating substituent effects .

Research Implications and Limitations

  • Electronic Effects : The electron-withdrawing 1,3-dioxo group in the target compound likely increases the acidity of the α-protons adjacent to the phosphonate, enhancing its reactivity in deprotonation-driven reactions compared to methoxy-substituted analogs .
  • Limitations : Data gaps exist for the target compound’s spectral characterization and synthetic protocols. Further studies should explore its catalytic or biological activity relative to phenyl- or silane-containing analogs .

Biological Activity

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antioxidant and antimicrobial properties.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from commercially available phosphonates. The structural determination is performed using techniques such as NMR spectroscopy and mass spectrometry. The compound's structure is characterized by the presence of a dioxo isoindoline moiety which is crucial for its biological activity.

Biological Activity

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that at lower concentrations, the compound showed promising radical scavenging activities comparable to ascorbic acid, a well-known antioxidant. As concentration increased, the antioxidant activity also improved, suggesting a dose-dependent effect.

Concentration (µM)DPPH Scavenging Activity (%)
1030
5055
10085

Mechanism of Action

The antioxidant activity is attributed to the presence of the phosphorus heterocycles in the compound, which enhance electron donation capabilities. This property allows the compound to effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems.

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies indicate that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli K1250
Staphylococcus aureus25
Pseudomonas aeruginosa75

The introduction of the phosphonate group enhances membrane permeability and metabolic stability, contributing to its efficacy as an antimicrobial agent.

Case Studies

  • Case Study on Antioxidant Efficacy : A study conducted on liver cells treated with this compound showed a reduction in lipid peroxidation levels by 40% compared to untreated controls. This suggests its potential protective role against oxidative damage in liver tissues.
  • Case Study on Antimicrobial Effects : In a controlled experiment involving infected mice models, administration of this compound resulted in a significant reduction in bacterial load in tissues compared to controls receiving no treatment. The study highlighted its potential application in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate
Reactant of Route 2
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Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate

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